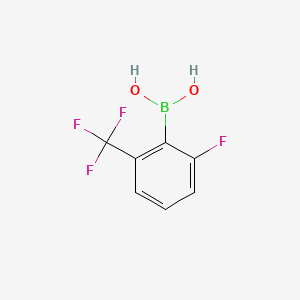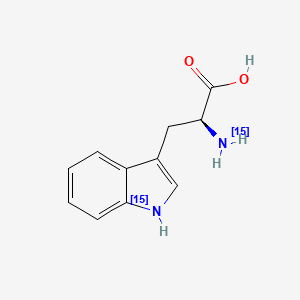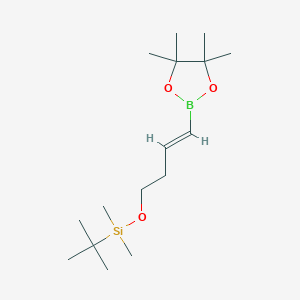
2,3,6,7-Tetramethoxyanthracene-9,10-dione
Descripción general
Descripción
2,3,6,7-Tetramethoxyanthracene-9,10-dione is an organic compound belonging to the class of anthraquinones. These are aromatic compounds with a fused-ring structure containing two carbonyl groups (C=O) attached to a central benzene ring. This compound specifically has four methoxy groups (OCH3) attached to positions 2, 3, 6, and 7 of the anthraquinone core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6,7-Tetramethoxyanthracene-9,10-dione typically involves the oxidation of 2,3,6,7-tetramethoxyanthracene. One common method involves the use of sodium dichromate and acetic acid under reflux conditions. For example, a solution of 2,3,6,7-tetramethoxyanthracene (10.0 g), sodium dichromate (50 g), and acetic acid (500 ml) is refluxed for 60 minutes to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would likely involve similar oxidation reactions on a larger scale, with careful control of reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,3,6,7-Tetramethoxyanthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized under strong oxidizing conditions.
Reduction: It can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Sodium dichromate in acetic acid is a common reagent for oxidation.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to further oxidized anthraquinone derivatives, while reduction can yield hydroxyanthracene derivatives.
Aplicaciones Científicas De Investigación
2,3,6,7-Tetramethoxyanthracene-9,10-dione has several scientific research applications:
Organic Photovoltaics: It has been investigated as a potential material for organic photovoltaic (OPV) applications due to its suitable bandgap and electron-withdrawing properties.
Organic Light-Emitting Diodes (OLEDs): The compound has been explored as a potential emitter material in OLEDs due to its luminescent properties.
Coordination Polymers: It is used in the synthesis of coordination polymers with various topologies, which have applications in materials science.
Mecanismo De Acción
The mechanism by which 2,3,6,7-Tetramethoxyanthracene-9,10-dione exerts its effects depends on its application. In organic photovoltaics, it acts as an electron acceptor, facilitating the conversion of absorbed light into electricity. In OLEDs, its luminescent properties are utilized to emit light when an electric current is applied. The molecular targets and pathways involved are primarily related to its electronic structure and ability to interact with other molecules through its aromatic and polar functional groups.
Comparación Con Compuestos Similares
Similar Compounds
2,3,6,7-Tetramethoxyanthracene: This compound is a precursor to 2,3,6,7-Tetramethoxyanthracene-9,10-dione and shares a similar structure but lacks the carbonyl groups.
Anthraquinone: A simpler structure with two carbonyl groups but without the methoxy substituents.
1,4-Dimethoxyanthraquinone: Another anthraquinone derivative with methoxy groups at different positions.
Uniqueness
This compound is unique due to the specific positioning of its methoxy groups, which influence its electronic properties and reactivity. This makes it particularly suitable for applications in organic electronics, where precise control over electronic properties is crucial.
Propiedades
IUPAC Name |
2,3,6,7-tetramethoxyanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O6/c1-21-13-5-9-10(6-14(13)22-2)18(20)12-8-16(24-4)15(23-3)7-11(12)17(9)19/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAKICGWWAOUTLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)C3=CC(=C(C=C3C2=O)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90574109 | |
| Record name | 2,3,6,7-Tetramethoxyanthracene-9,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90574109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5629-55-0 | |
| Record name | 2,3,6,7-Tetramethoxyanthracene-9,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90574109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





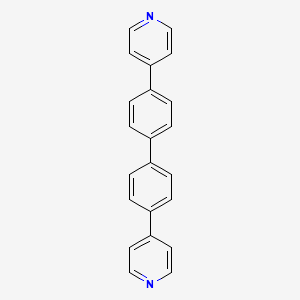
![Acetic acid, [(2-methyl-6-nitrophenyl)amino]oxo-, ethyl ester](/img/structure/B1316068.png)

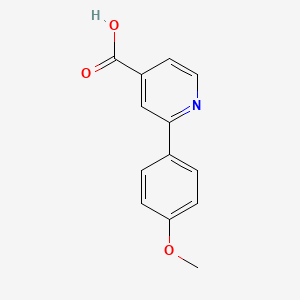
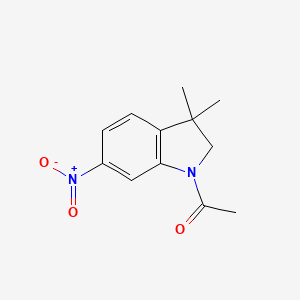
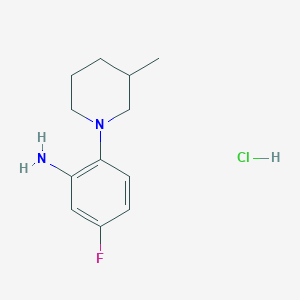
![(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]-N-methylethanamine](/img/structure/B1316087.png)
